molecular formula C13H14ClNO B3059343 1-(4-Methoxy-benzyl)-pyridinium chloride CAS No. 98349-72-5

1-(4-Methoxy-benzyl)-pyridinium chloride

Cat. No. B3059343
CAS RN: 98349-72-5
M. Wt: 235.71 g/mol
InChI Key: FDTGMZUWMNQUHV-UHFFFAOYSA-M
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Description

1-(4-Methoxy-benzyl)-pyridinium chloride, also known as Pictet-Spengler reagent, is a chemical compound used in organic synthesis. It is commonly used in the production of alkaloids, which are a class of complex organic compounds that have a wide range of biological activities.

Scientific Research Applications

Fluorescence Derivatization in HPLC

6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been utilized as a fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography (HPLC). Its effectiveness in derivatization indicates potential applications of related compounds like 1-(4-Methoxy-benzyl)-pyridinium chloride in enhancing HPLC analysis sensitivity, showcasing its utility in analytical chemistry for the detection and quantification of alcohol-containing compounds in complex mixtures (Yoshida, Moriyama, & Taniguchi, 1992).

"Green" Methodology in Organic Synthesis

In the domain of green chemistry, benzoyl cyanide in ionic liquid 1-methoxyethyl-3-methylimidazolium methanesulfonate has been employed as an alternative to traditional reagents for the benzoylation of nucleosides. This methodology highlights the versatility of ionic liquids and their derivatives, such as 1-(4-Methoxy-benzyl)-pyridinium chloride, in facilitating efficient and environmentally friendly organic synthesis processes (Prasad et al., 2005).

Synthesis of Heterocyclic Compounds

Research in heterocyclic chemistry has seen the use of 1-(3-benzofuranyl)-2-phcnylethanones prepared by acetylation, with subsequent demethylation involving reagents like pyridinium hydrochloride. This process underscores the role of pyridinium-based compounds in synthesizing and modifying heterocyclic structures, which are crucial in pharmaceuticals and materials science (Kwiecień & Baumann, 1997).

Catalysis in Multicomponent Reactions

Sulfonic acid-functionalized pyridinium chloride has been demonstrated as an effective catalyst in one-pot, multi-component synthesis of complex organic molecules. Such catalytic applications point towards the utility of related compounds in facilitating efficient and scalable chemical synthesis, making them valuable tools in organic chemistry and industrial applications (Zare et al., 2015).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14NO.ClH/c1-15-13-7-5-12(6-8-13)11-14-9-3-2-4-10-14;/h2-10H,11H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTGMZUWMNQUHV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567508
Record name 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride

CAS RN

98349-72-5
Record name 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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